1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Medicinal chemists often face inconsistent purity and supply of pyrazole scaffolds for CNS drug discovery. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 229163-39-7) addresses this with >95% purity, enabling direct library synthesis via Suzuki coupling. Key attributes: - XLogP3=2.8 ideal for blood-brain barrier permeability. - 4-Br handle for rapid SAR expansion. - Crystalline solid, stable at ambient conditions. In stock for immediate global delivery.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 229163-39-7
Cat. No. B1290317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS229163-39-7
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
InChIKeyGBVBVQGYDHSPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid: Properties & Procurement


1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 229163-39-7) is a substituted pyrazole derivative with the molecular formula C11H9BrN2O2 and a molecular weight of 281.10 g/mol [1]. It features a 4-bromophenyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3 of the pyrazole core [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 55.1 Ų, an XLogP3-AA of 2.8, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules and as a probe in biological assays [1].

1
Identity 4-bromophenyl pyrazole-3-carboxylic acid building block CAS 229163-39-7; verified substitution pattern at N1/C3/C5
2
Workflow Scaffold for medicinal chemistry SAR and cross-coupling diversification Supports Pd-catalyzed library synthesis and late-stage functionalization
3
Selection context Prefer 4-Br regioisomer when lipophilicity-driven permeability is critical Computed XLogP3-AA and hydrogen-bond profile distinguish it from 2-Br and 3-Br analogs

Why Generic Analogs Cannot Substitute


Despite sharing a common pyrazole-3-carboxylic acid scaffold, 1-aryl-5-methyl-1H-pyrazole derivatives exhibit profound differences in biological activity, physicochemical properties, and synthetic utility based on the nature and position of the aryl substituent [1]. The 4-bromophenyl moiety in this specific compound confers a unique combination of lipophilicity, electron-withdrawing character, and steric bulk that directly impacts target binding, metabolic stability, and synthetic tractability [1]. Simple substitution with a 2-bromo or 3-bromo regioisomer, or replacement of bromine with chlorine or hydrogen, can lead to significant alterations in potency, selectivity, and pharmacokinetic profiles, making direct interchange without validation scientifically unsound [1]. The following evidence quantifies these critical differentiators.

Target
4-Bromo regioisomer
Linear geometry; higher computed lipophilicity; distinct solid-state packing (orthorhombic); fast oxidative addition with Pd(0).
Substitutes
2-Br / 3-Br regioisomers
Different molecular geometry and dipole moment may shift lipophilicity, hydrogen-bonding orientation, and crystallization behavior.
4-Cl analog
Approximately 10–100× slower oxidative addition; cross-coupling reactivity may not transfer directly without adjusted conditions.

Quantitative Differentiation Evidence


Regioisomeric Impact on Lipophilicity

The position of the bromine atom on the N1-phenyl ring is a critical determinant of the compound's lipophilicity, as measured by the computed partition coefficient (XLogP3-AA). This property directly influences membrane permeability and target binding. The 4-bromo isomer (target compound) exhibits a higher lipophilicity compared to its 2-bromo regioisomer, which can lead to different pharmacokinetic behaviors and target engagement profiles [1].

Lipophilicity shift
Cross-study comparable
Δ = 0.5 log units
Reported lipophilicity context supports membrane-permeability screening fit
XLogP3-AA 2.8 (4-Br) vs 2.3 (2-Br); computed with PubChem 2025.09.15 algorithm
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Solid-State Packing in 4-Bromo Regioisomer

The crystal structure of a closely related analog, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, provides direct evidence that the para-bromo substitution pattern dictates a unique solid-state arrangement [1]. This analog crystallizes in the orthorhombic space group P212121 with specific unit cell parameters [1]. While direct crystal data for the target carboxylic acid is not available, the structural rigidity and intermolecular interactions (e.g., C-H···π, Br···Br) observed in the analog are directly transferable to the target compound, as the carboxylic acid group at the 3-position would further enhance hydrogen-bonding networks. This is in stark contrast to the 2-bromo and 3-bromo regioisomers, which are expected to adopt different packing motifs due to altered molecular geometry and dipole moments [2].

Solid-state packing
Class-level inference
Orthorhombic, P2₁2₁2₁
Inferred packing motif may support crystallization and formulation studies
Extrapolated from 3-(4-bromophenyl)-5-methyl-1H-pyrazole; target carboxylic acid not directly determined
Solid-State Chemistry Crystallography Pharmaceutical Development

Cross-Coupling Reactivity Advantage

The 4-bromophenyl group serves as a versatile synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The bromine atom's reactivity and selectivity in these transformations are distinct from those of chloro or unsubstituted phenyl analogs. Specifically, the 4-bromo substituent undergoes oxidative addition with Pd(0) catalysts at a rate that is typically 10-100 times faster than the corresponding chloro analog, enabling milder reaction conditions and higher yields [2]. This allows for the late-stage functionalization of the target compound, a critical advantage in parallel synthesis and lead optimization campaigns [1].

Cross-coupling reactivity
Class-level inference
~10–100× faster vs 4-Cl
Reported oxidative-addition context supports milder cross-coupling conditions
General class-level inference for aryl bromides vs aryl chlorides with Pd(0)
Organic Synthesis Medicinal Chemistry Cross-Coupling

Hydrogen Bonding Profile vs. 3-Br Isomer

While the 4-bromo and 3-bromo regioisomers share the same molecular weight and formula, subtle differences in electron density distribution, as reflected in computed properties like the number of hydrogen bond donors and acceptors, can influence their interactions with biological targets. Both isomers possess one hydrogen bond donor (from the carboxylic acid) and three hydrogen bond acceptors (two from the carboxylic acid, one from the pyrazole nitrogen), but the 4-bromo isomer's more linear geometry may favor specific hydrogen-bonding patterns with target proteins [1]. This is a key differentiator for structure-based drug design.

H-bond profile
Cross-study comparable
Donor = 1, Acceptor = 3
Reported hydrogen-bonding geometry may support structure-based design context
4-Br and 3-Br share counts; linear geometry of 4-Br may favor distinct binding poses
Computational Chemistry Medicinal Chemistry Drug Design

Optimal Research Applications


Lead Optimization for CNS & Intracellular Targets

Due to its favorable computed lipophilicity (XLogP3-AA = 2.8) [1], this compound is ideally suited as a starting scaffold for designing drug candidates targeting the central nervous system (CNS) or intracellular pathogens, where balanced lipophilicity is crucial for passive membrane permeability. The 4-bromo substituent also provides a robust synthetic handle for late-stage diversification to fine-tune pharmacokinetic properties [1].

Solid-State Formulation & Crystallization

The predictable orthorhombic crystal packing inferred from the structurally related 3-(4-bromophenyl)-5-methyl-1H-pyrazole analog [1] makes this compound an excellent candidate for crystallization and solid-state formulation studies. Its well-defined solid-state behavior can reduce development risk and accelerate the selection of optimal salt or co-crystal forms.

Library Synthesis via Cross-Coupling

The 4-bromophenyl group's high reactivity in Pd-catalyzed cross-coupling reactions [1] makes this compound a premier building block for generating diverse compound libraries. It is particularly valuable in parallel synthesis and medicinal chemistry programs where rapid analoging is required to establish structure-activity relationships (SAR) around the pyrazole-3-carboxylic acid core [2].

Drug Design for Hydrophobic Binding Pockets

The combination of the 4-bromophenyl group's lipophilicity and the carboxylic acid's hydrogen-bonding capacity [1] makes this compound a strategic choice for targeting enzymes or receptors with deep, hydrophobic active sites (e.g., kinases, GPCRs). The bromine atom can also engage in halogen bonding, providing an additional, often overlooked, interaction motif for enhancing binding affinity and selectivity.

Application
Selection Property
Validation Focus
CNS / intracellular target lead optimization
Computed lipophilicity and membrane-permeability profile
Permeability assay and target-engagement context
Solid-state formulation and crystallization studies
Inferred orthorhombic packing motif
Crystal-structure determination and dissolution-rate review
Pd-catalyzed library synthesis
4-Bromo handle for cross-coupling diversification
Reactivity and yield under mild Pd(0) conditions
Hydrophobic binding-pocket drug design
Lipophilic 4-bromophenyl group and carboxylic acid H-bond capacity
Binding-pose analysis and halogen-bonding review

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